molecular formula C21H35N3O3 B6752274 N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6752274
M. Wt: 377.5 g/mol
InChI Key: YBOBFSYFVLSVGN-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, the introduction of the cyclohexyl group, and the construction of the pyrrolidine ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-azepan-1-yl-3-oxo-propyl)-isoindole-1,3-dione: This compound shares a similar azepane ring structure but differs in other functional groups.

    N-[3-(azepan-1-yl)-3-oxopropyl]acetamide: Another compound with a similar azepane ring but different substituents.

Uniqueness

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-16-6-8-18(9-7-16)24-15-17(14-20(24)26)21(27)22-11-10-19(25)23-12-4-2-3-5-13-23/h16-18H,2-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOBFSYFVLSVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CC(CC2=O)C(=O)NCCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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